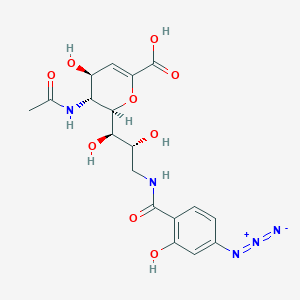

5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

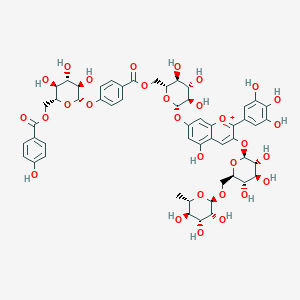

5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid (SiaNAz) is a chemical compound used in scientific research for the study of sialylation, a process that involves the addition of sialic acid to glycoproteins and glycolipids. SiaNAz is a modified form of sialic acid that contains an azide group, which allows for the labeling and detection of sialylated molecules.

Wirkmechanismus

5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid works by incorporating into sialylated molecules through the action of sialyltransferases, which are enzymes that catalyze the addition of sialic acid to glycoproteins and glycolipids. Once incorporated, the azide group in 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid can be detected using a variety of labeling techniques, including click chemistry.

Biochemical and Physiological Effects:

5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid has no known biochemical or physiological effects on its own, as it is a synthetic compound that is not naturally occurring in biological systems. However, its use in scientific research has led to numerous discoveries about the role of sialylation in various biological processes, including cell signaling, immune function, and disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid is its ability to label and detect sialylated molecules in cells and tissues. This allows for the analysis of sialylation patterns in different biological contexts, which can provide valuable insights into the role of sialylation in various biological processes. However, 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid has several limitations, including its complex synthesis process, its potential toxicity, and its limited stability in biological systems.

List of

Zukünftige Richtungen

1. Development of new labeling techniques for 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid that are more sensitive and specific.

2. Investigation of the role of sialylation in cancer progression and metastasis.

3. Study of the effects of 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid on the immune system and its potential use in immunotherapy.

4. Development of new synthetic methods for 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid that are more efficient and cost-effective.

5. Analysis of the effects of 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid on different cell types and tissues to better understand the role of sialylation in physiology and disease.

Synthesemethoden

5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid can be synthesized through a multistep process that involves the conversion of N-acetylneuraminic acid to the corresponding azido derivative. The synthesis of 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid has numerous applications in scientific research, particularly in the study of sialylation. 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid can be used to label and detect sialylated molecules in cells and tissues, allowing for the analysis of sialylation patterns in different biological contexts. 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid can also be used to study the biosynthesis and turnover of sialylated molecules.

Eigenschaften

CAS-Nummer |

129178-63-8 |

|---|---|

Produktname |

5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid |

Molekularformel |

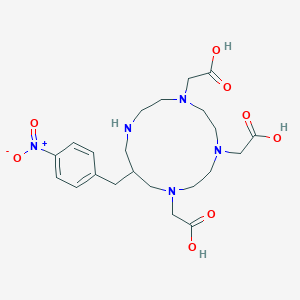

C18H21N5O9 |

Molekulargewicht |

451.4 g/mol |

IUPAC-Name |

(2R,3R,4S)-3-acetamido-2-[(1R,2R)-3-[(4-azido-2-hydroxybenzoyl)amino]-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C18H21N5O9/c1-7(24)21-14-11(26)5-13(18(30)31)32-16(14)15(28)12(27)6-20-17(29)9-3-2-8(22-23-19)4-10(9)25/h2-5,11-12,14-16,25-28H,6H2,1H3,(H,20,29)(H,21,24)(H,30,31)/t11-,12+,14+,15+,16+/m0/s1 |

InChI-Schlüssel |

MHIKLXCRRQQUIN-OVJXPFRRSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)O)O)C(=O)O)O |

SMILES |

CC(=O)NC1C(C=C(OC1C(C(CNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)O)O)C(=O)O)O |

Kanonische SMILES |

CC(=O)NC1C(C=C(OC1C(C(CNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)O)O)C(=O)O)O |

Andere CAS-Nummern |

129178-63-8 |

Synonyme |

5-acetamido-2,6-anhydro-9-(4'-azido-2'-hydroxybenzamido)-3,5,9-trideoxygalacto-nonuloso-2-enonic acid 5-N-acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid ASA-Neu5Ac2en NeuAc2en |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)